![molecular formula C10H15N3O3 B159270 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol CAS No. 10228-03-2](/img/structure/B159270.png)
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a derivative of the opioid receptor agonist morphine, and it has been shown to have a high affinity for the mu-opioid receptor.
Wirkmechanismus
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor in the brain and spinal cord. Activation of the mu-opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and reward. 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol also has some affinity for the delta-opioid receptor, but it has little to no affinity for the kappa-opioid receptor.
Biochemical and Physiological Effects:
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been shown to have several biochemical and physiological effects. In animal models, 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been shown to decrease pain perception, increase locomotor activity, and decrease body temperature. 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has also been shown to decrease the rewarding effects of morphine and other opioids, suggesting that it may have potential as a treatment for opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of the mu-opioid receptor in pain perception and addiction. However, one limitation of using 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol is that it is a synthetic compound, and its effects may not be representative of natural opioids produced by the body.
Zukünftige Richtungen
There are several future directions for research on 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol. One area of research is the development of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol-based drugs for pain management and addiction treatment. Another area of research is the study of the biochemical and physiological effects of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol in different animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol and its potential as a tool for studying the mu-opioid receptor.
Synthesemethoden
The synthesis of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol involves several steps. First, 4-nitro-2-aminotoluene is reacted with formaldehyde and sodium bisulfite to form 2-(4-nitrophenyl)ethanol. This compound is then reacted with methylamine to form 2-[N-methyl-4-nitroanilino]ethanol. Finally, this compound is reduced with sodium borohydride to form 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been studied for its potential use in scientific research in several areas. One area of research is pain management. 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been shown to have analgesic effects in animal models of pain, and it may have potential as a non-addictive alternative to traditional opioid pain medications.
Another area of research is addiction. 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been shown to reduce the rewarding effects of morphine and other opioids in animal models, suggesting that it may have potential as a treatment for opioid addiction.
Eigenschaften
CAS-Nummer |
10228-03-2 |
|---|---|
Produktname |
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol |
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O3/c1-11-9-4-3-8(12(2)5-6-14)7-10(9)13(15)16/h3-4,7,11,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
WFQYZMBZJONURU-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
Kanonische SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
Andere CAS-Nummern |
10228-03-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



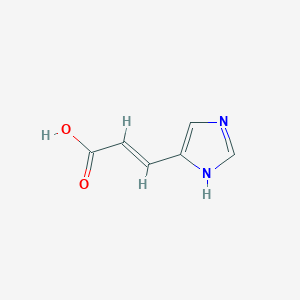


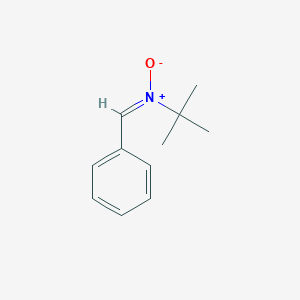
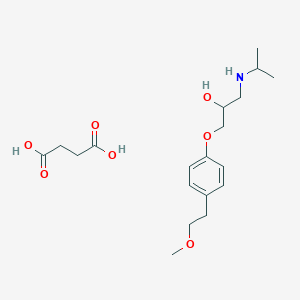
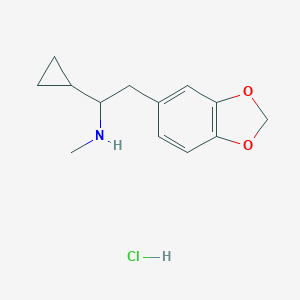
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

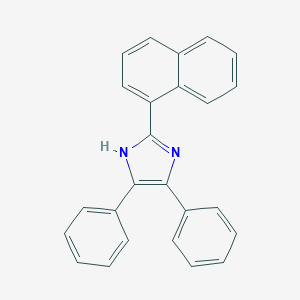


![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)